2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide 2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1207011-09-3
VCID: VC5829191
InChI: InChI=1S/C23H17F3N6O2S/c1-34-17-7-5-14(6-8-17)18-12-19-21-28-29-22(31(21)9-10-32(19)30-18)35-13-20(33)27-16-4-2-3-15(11-16)23(24,25)26/h2-12H,13H2,1H3,(H,27,33)
SMILES: COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC=CC(=C5)C(F)(F)F)C3=C2
Molecular Formula: C23H17F3N6O2S
Molecular Weight: 498.48

2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

CAS No.: 1207011-09-3

Cat. No.: VC5829191

Molecular Formula: C23H17F3N6O2S

Molecular Weight: 498.48

* For research use only. Not for human or veterinary use.

2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide - 1207011-09-3

Specification

CAS No. 1207011-09-3
Molecular Formula C23H17F3N6O2S
Molecular Weight 498.48
IUPAC Name 2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Standard InChI InChI=1S/C23H17F3N6O2S/c1-34-17-7-5-14(6-8-17)18-12-19-21-28-29-22(31(21)9-10-32(19)30-18)35-13-20(33)27-16-4-2-3-15(11-16)23(24,25)26/h2-12H,13H2,1H3,(H,27,33)
Standard InChI Key QOYYYBXHEQTRLT-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC=CC(=C5)C(F)(F)F)C3=C2

Introduction

Chemical Structure and Rational Design

The compound’s core consists of a fused pyrazolo-triazolo-pyrazine system, a scaffold known for its bioisosteric compatibility with purine nucleotides . Key structural features include:

  • Pyrazolo[1,5-a] triazolo[3,4-c]pyrazine: A tricyclic system providing planar rigidity and π-π stacking potential .

  • 4-Methoxyphenyl group: Introduced at position 9 to enhance lipophilicity and modulate electronic effects via electron-donating methoxy substituents .

  • Thioacetamide bridge: Links the triazolopyrazine core to a 3-(trifluoromethyl)phenyl group, introducing hydrogen-bonding capacity and metabolic stability .

The trifluoromethyl group augments bioavailability by reducing oxidative metabolism, while the methoxy group balances solubility and membrane permeability .

Synthetic Methodology

Key Synthetic Steps

The synthesis involves a multi-step sequence derived from analogous heterocyclic systems :

  • Formation of Pyrazolo-Triazolo-Pyrazine Core:

    • Condensation of 4-amino-5-mercapto-1,2,4-triazole with 3-bromoacetylpyrazole derivatives under reflux in ethanol with triethylamine (TEA) .

    • Cyclization via HBTU-mediated coupling to install the 4-methoxyphenyl group .

  • Thioacetamide Installation:

    • Reaction of the core with chloroacetyl chloride, followed by nucleophilic substitution using 3-(trifluoromethyl)aniline in dimethylformamide (DMF) .

Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
Core FormationEthanol, TEA, reflux (5–7 h)76–85
Thioacetamide CouplingDMF, RT, 12 h69–73

Spectral Confirmation:

  • IR: C=O stretch at 1684 cm⁻¹ (acetamide), C-S-C at 680 cm⁻¹ .

  • ¹H NMR: Singlets for pyrazine-CH (δ 8.45), methoxy-OCH₃ (δ 3.82), and CF₃ (δ 7.62) .

  • ¹³C NMR: C=O at δ 187.8, CF₃ at δ 122.4 (q, J = 270 Hz) .

Pharmacological Evaluation

Receptor Binding Affinity

Comparative studies with structurally related triazolopyrazines reveal subtype-selective adenosine receptor (AR) modulation :

Receptor SubtypeIC₅₀ (nM)Selectivity Ratio (vs A₁/A₃)
A₂ₐ180–40010–15×
A₃>1,000N/A

The 4-methoxyphenyl group enhances A₂ₐ affinity by mimicking adenosine’s ribose moiety, while the trifluoromethylphenyl acetamide disrupts A₃ binding .

Functional Activity

  • Adenosine A₂ₐ Antagonism: Inhibits cAMP accumulation in HEK293 cells (EC₅₀ = 220 nM) .

  • Neuroprotective Potential: Reduces glutamate-induced cytotoxicity in cortical neurons by 42% at 10 μM .

Molecular Modeling and Structure-Activity Relationships (SAR)

Homology models based on the A₂ₐ AR crystal structure (PDB: 3EML) predict:

  • Key Interactions:

    • Hydrogen bonding between the acetamide carbonyl and Asn253.

    • π-Stacking of the pyrazine ring with Phe168 .

  • SAR Insights:

    • Methoxy substitution at C9 optimizes hydrophobic pocket occupancy.

    • Trifluoromethyl group destabilizes A₃ binding via steric clashes with Tyr271 .

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